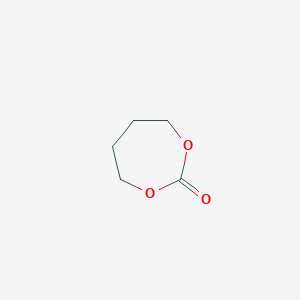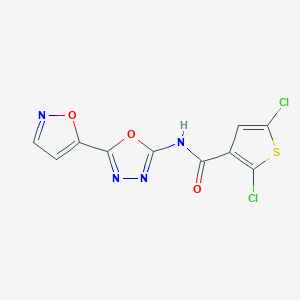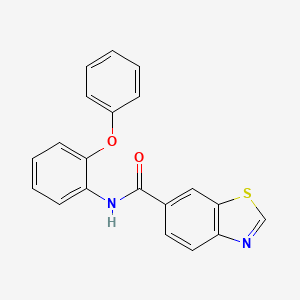![molecular formula C11H10F2N2O3 B2699460 (3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide CAS No. 1942416-88-7](/img/structure/B2699460.png)
(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is based on the reaction of chloropyridazin-3-one with catechol in the presence of potassium carbonate. This reaction yields the corresponding [1,4]benzodioxino[2,3-c and/or 2,3-d]pyridazinones. The specific synthetic route may vary, but it typically includes cyclization steps and functional group transformations .
Molecular Structure Analysis
The molecular structure of (3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide consists of a pyrrole ring fused with a benzodioxinone moiety. The two fluorine atoms are positioned at the 5th and 8th positions. Detailed spectroscopic analyses (IR, NMR) confirm the presence of amide carbonyl groups and other functional groups .
Applications De Recherche Scientifique
Synthesis of Fused 1,3-Cyclohexadiene Systems
Research by Noguchi et al. (1986) discusses the synthesis of 3a,4,5,7a-tetrahydro-1-oxoisoindoline-5,7a-carbolactones using a similar compound. These are versatile intermediates for polycyclic compounds and benzo-fused heterocycles, showcasing the chemical's utility in complex molecular synthesis (Noguchi et al., 1986).
Development of Polyheterocyclic Systems
Bakhite et al. (2005) have explored the creation of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems using compounds with structural similarities. These findings highlight the potential of such compounds in developing novel polyheterocyclic systems (Bakhite et al., 2005).
Antibacterial Activity
The study by Mobinikhaledi et al. (2006) indicates that compounds similar to the one have potential antibacterial applications. Their research on N-(3-Hydroxy-2-pyridyl)benzamides demonstrates this potential against various bacteria, suggesting a similar possibility for our compound of interest (Mobinikhaledi et al., 2006).
Anticonflict Activity and Memory Impairment Lessening
Kawakubo et al. (1990) explored the anticonflict activity and memory impairment reduction of compounds including [1]benzothieno[2,3-c]pyridines. The findings suggest potential neurological applications, such as anxiety reduction or memory enhancement (Kawakubo et al., 1990).
Antiarrhythmic Properties
Hankovszky et al. (1986) studied N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- and -pyrrolidine-3-carboxamides, compounds with structural resemblances, for their antiarrhythmic properties. This suggests potential cardiovascular therapeutic uses for the chemical (Hankovszky et al., 1986).
Polyamide Synthesis
Research by Hsiao et al. (1999) on aromatic polyamides derived from similar compounds demonstrates the chemical's applicability in polymer science, particularly in developing materials with specific thermal and solubility properties (Hsiao et al., 1999).
Formation of Supramolecular Structures
Wang et al. (2014) have shown that compounds structurally similar to the chemical of interest can participate in the formation of intricate supramolecular structures through hydrogen bonding, which is crucial in materials science and nanotechnology (Wang et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(3aR,9aS)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-5-1-2-6(13)10-9(5)17-7-3-15(11(14)16)4-8(7)18-10/h1-2,7-8H,3-4H2,(H2,14,16)/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPVWOPGYMZYNG-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C(=O)N)OC3=C(C=CC(=C3O2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1C(=O)N)OC3=C(C=CC(=C3O2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide](/img/structure/B2699377.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2699379.png)
![1-Phenyl-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2699380.png)
![N-[1-(3-Methylphenyl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2699384.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2699385.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2699386.png)


![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)


![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)
